molecular formula C8H6BrNO3 B8507374 alpha-Nitro-3'-bromoacetophenone

alpha-Nitro-3'-bromoacetophenone

Cat. No.: B8507374
M. Wt: 244.04 g/mol
InChI Key: MWSSQNGJCAPSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Nitro-3'-bromoacetophenone is a useful research compound. Its molecular formula is C8H6BrNO3 and its molecular weight is 244.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

1-(3-bromophenyl)-2-nitroethanone

InChI

InChI=1S/C8H6BrNO3/c9-7-3-1-2-6(4-7)8(11)5-10(12)13/h1-4H,5H2

InChI Key

MWSSQNGJCAPSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzaldehyde (18.5 g, 100 mmol) in MeOH (100 mL) was added MeNO2 (12.2 g, 200 mmol) at 0° C. followed by addition of KOH (11.2 g, 200 mmol). After 2 hours, MeOH was removed in vacuo and the resulting mixture was partitioned between ethyl acetate and water. Ethyl acetate extracts were dried over MgSO4 and concentrated to give 20 g crude mixture. This crude mixture was dissolved in AcOH (200 mL), to which CrO3 (12.0 g, 120 mmol) was added. Acetic acid was removed under vacuo after 2 hours and water (200 mL) was added and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over MgSO4, filtered and then concentrated under vacuo. dichloromethane (20 mL) was added and the titled compound (8.5 g, 35% for 2 steps) was precipitated out and collected by filtration.
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two

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